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Introduction

First-principles calculations, rooted in density functional theory (DFT), are powerful
computational tools for predicting the fundamental properties of materials from the underlying
guantum mechanics, without relying on experimental data. Scandium carbide (ScC) is a
material of interest, belonging to the broader class of transition metal carbides known for their
exceptional physical and chemical properties, including high hardness and melting points.[1]
ScC can exist in various crystal structures, with the rocksalt (NaCl) phase being the stable
ground state.[2] Additionally, two-dimensional forms of scandium carbide, known as MXenes,
have been identified, showcasing unique electronic and mechanical properties.[3][4] These
computational application notes provide a summary of calculated properties and a detailed
protocol for performing such first-principles investigations on ScC.

Data Presentation: Calculated Properties of
Scandium Carbide

The following tables summarize quantitative data for various properties of scandium carbide as
determined by first-principles calculations.

Table 1: Structural and Bulk Properties of ScC (NaCl, Ground State Structure)
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Property Value Method Reference
Lattice Constant (ao) 4.67 A FP-LAPW (GGA) [2]
Bulk Modulus (B) 165.2 GPa FP-LAPW (GGA) [2]

Pressure Derivative of

4.34 FP-LAPW (GGA) [2]
Bulk Modulus (B")

Table 2. Mechanical Properties of Scandium Carbide
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Structure

Property

Value

Method

Reference

NaCl

Elastic Constant
Cu

344.0 GPa

FP-LAPW (GGA)

[2]

Elastic Constant
C12

75.8 GPa

FP-LAPW (GGA)

[2]

Elastic Constant
Caa

91.0 GPa

FP-LAPW (GGA)

[2]

NiAs

Elastic Constant
Cu

348.0 GPa

FP-LAPW (GGA)

[2]

Elastic Constant
C12

63.0 GPa

FP-LAPW (GGA)

[2]

Elastic Constant
Ci3

69.0 GPa

FP-LAPW (GGA)

(2]

Elastic Constant
Css

400.0 GPa

FP-LAPW (GGA)

[2]

Elastic Constant
Caa

95.0 GPa

FP-LAPW (GGA)

[2]

Sc3Cio Elastic Constant
83.34 N/m DFT (GGA/PBE) [3]

Nanosheet Cu1
Elastic Constant

70.27 N/m DFT (GGA/PBE) [3]
C22
Elastic Constant

23.71 N/m DFT (GGA/PBE) [3]
C12
Young's Modulus

75.34 N/m DFT (GGA/PBE) [3]
Y[5]
Young's Modulus

63.54 N/m DFT (GGA/PBE) [3]

Y[3]

Table 3: Electronic and Thermodynamic Properties of Scandium Carbide
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Structure Property Value Method Reference
NacCl, NiAs, WZ, Electronic )
Metallic FP-LAPW (GGA) [2]

CsCl, ZB Character
Scs3Cio )

Band Gap ~0.62 eV (Direct) DFT (GGA/PBE) [3]
Nanosheet
Phase Transition ~ NaCl - CsCl 111.0 GPa FP-LAPW (GGA) [2]
Phase Transition  NiAs — CsCl 27.15 GPa FP-LAPW (GGA) [2]

Experimental and Computational Protocols

This section details the methodology for performing first-principles calculations to determine the

properties of scandium carbide. The protocol is based on the widely used Density Functional
Theory (DFT) framework.[1][2]

Protocol 1: General DFT Calculation Workflow

» Software Selection: Utilize a DFT software package such as Vienna Ab initio Simulation

Package (VASP), WIEN2k, or ABINIT.[1][6] The Full-Potential Linearized-Augmented Plane
Wave (FP-LAPW) method, as implemented in WIENZ2K, is well-suited for these calculations.

[2]

Crystal Structure Definition: Define the initial crystal structure of ScC. Multiple phases (e.g.,
rocksalt NaCl, CsCl, NiAs, Zincblende) should be considered to determine the most stable,
ground-state structure.[2]

Computational Parameters:

o Exchange-Correlation Functional: Employ the Generalized Gradient Approximation (GGA),
often with the Perdew-Burke-Ernzerhof (PBE) parameterization.[1][3]

o Pseudopotentials/Basis Sets: For plane-wave based codes like VASP, use the Projector
Augmented Wave (PAW) method to describe the interaction between core and valence
electrons.[1] For the FP-LAPW method, an augmented plane wave basis is used.
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o Plane-Wave Cutoff Energy: Set a sufficiently high kinetic energy cutoff for the plane-wave
basis set (e.g., 520 eV) and test for convergence.[1]

o k-point Sampling: Use a Monkhorst-Pack grid for sampling the Brillouin zone. A dense grid
(e.g., 11x11x11 for bulk calculations) is necessary for accurate results, and convergence
with respect to k-point density must be checked.[1]

e Structural Optimization:

o Perform a full relaxation of the crystal structure by minimizing the forces on the atoms and

the stress on the unit cell.

o Set stringent convergence criteria for the electronic self-consistent loop (e.g., 107° eV) and
the ionic relaxation loop (e.g., 0.01 eV/A).[1]

o The final relaxed structure corresponds to the ground state at 0 K. The structure with the
lowest total energy among the different phases is the most stable one.

Protocol 2: Calculation of Elastic Constants

o Methodology: Employ the "method of homogeneous deformation®.[6] This involves applying
a series of small, finite strains to the optimized equilibrium crystal structure.

e Procedure:

o For each applied strain, calculate the total energy of the deformed lattice, allowing for the
relaxation of internal atomic positions while keeping the lattice vectors fixed.

o The elastic constants are determined by fitting the calculated total energy as a function of
the strain to a polynomial expression of the strain tensor components.[6]

 Stability Check: The calculated elastic constants for a stable crystal must satisfy the Born
stability criteria (e.qg., for a cubic system: C11 > 0, Caa > 0, C11 > |C12|, and C11+2C12 > 0).[2]

Protocol 3: Calculation of Electronic Properties

e Band Structure:
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o Using the optimized crystal structure, perform a non-self-consistent DFT calculation along
a path of high-symmetry points in the first Brillouin zone.

o Plot the resulting eigenvalues (energy levels) versus the k-point path to visualize the
electronic band structure.

o The presence or absence of a gap between the valence and conduction bands determines
if the material is a semiconductor/insulator or a metal. ScC in its bulk form is found to be
metallic.[2]

o Density of States (DOS):

o Calculate the total and partial (or projected) DOS to understand the contribution of
different atomic orbitals (e.g., Sc-d, C-p) to the electronic states, particularly near the
Fermi level.[3] This provides insight into the nature of chemical bonding.

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for conducting first-principles calculations
of material properties.
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1. Setup & Initialization

Define ScC
Crystal Structure
(e.g., NaCl, CsCl)

Set DFT Parameters
(Functional, Cutoff, k-points)

2. Core DFT|Calculations

Structural Optimization
(Relax Cell & Atoms)

Optimized Geometry

Self-Consistent Field
(SCF) Calculation

Property Calculations

3. Specific Property Analysis

Y
Elastic Constants Electronic Structure Phonon Dispersion
(Energy-Strain Method) (Band Structure, DOS) (Dynamical Stability)

4. Final|Results

Analyze & Validate Data
(e.g., Born Criteria)

Tabulated Properties &
Visualizations

Click to download full resolution via product page

Caption: Workflow for first-principles material property calculations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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